molecular formula C12H9NO4 B2364982 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione CAS No. 511239-02-4

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione

Cat. No.: B2364982
CAS No.: 511239-02-4
M. Wt: 231.207
InChI Key: LRCFBRUAUCWMAU-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a type of heterocyclic compound, and a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a type of benzodioxin .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction studies and DFT calculations. The presence of signals at specific frequencies in the NMR spectrum can provide information about the structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. For example, the molecular weight can be determined using mass spectrometry . The solubility, melting point, and other physical properties can be determined using various laboratory techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    This compound has been utilized in the synthesis of various derivatives. For example, it played a role in the efficient one-pot synthesis of coumarin derivatives, important compounds in organic chemistry, as highlighted by Alizadeh and Ghanbaripour (2013) in their study on the synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives (Alizadeh & Ghanbaripour, 2013).

  • Chemiluminescent Properties

    Algi et al. (2017) conducted research on chemiluminescent compounds containing pyrrole and pyridazine units, demonstrating their glow in the presence of hydrogen peroxide, and the ability to increase glow intensity with catalysts (Algi et al., 2017).

  • Molecular Engineering

    There's notable work on the engineering of molecules using this compound. Storsberg et al. (2003) synthesized heteroaromatic benzodioxine derivatives, showcasing its utility in developing new molecular structures (Storsberg et al., 2003).

Applications in Material Science

  • Electron Transport Layer in Solar Cells

    Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using this compound, which showed promise as an electron transport layer in polymer solar cells (Hu et al., 2015).

  • Photoluminescent Polymers

    Beyerlein and Tieke (2000) discussed the creation of photoluminescent polymers containing this compound, with a focus on their potential in electronic applications due to their strong fluorescence and photochemical stability (Beyerlein & Tieke, 2000).

  • Organic Solar Cells

    In the field of organic solar cells, Gupta et al. (2017) developed a non-fullerene electron acceptor using this compound, noting its high optical absorption coefficient and promising optoelectronic properties (Gupta et al., 2017).

  • Luminescent Properties for Electronics

    Zhang and Tieke (2008) synthesized polymers containing the compound, highlighting their high fluorescence quantum yield and potential in electronic applications (Zhang & Tieke, 2008).

Biological and Pharmacological Research

  • Effect on Liver and Colon in Rats: A study by Kuznietsova et al. (2013) investigated the effects of derivatives of this compound on the liver and colon in rats, noting its potential protective properties in the context of chemically induced carcinogenesis (Kuznietsova et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound like “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2,5-dione” would depend on its specific physical and chemical properties. Information on safety and hazards is often available in the material safety data sheet (MSDS) for the compound .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11-3-4-12(15)13(11)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCFBRUAUCWMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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